N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C14H17N3OS and its molecular weight is 275.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring have demonstrated valuable therapeutic interventions, especially against bacterial and fungal infections. These thiazole derivatives, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, exhibit in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This suggests their significant potential in the treatment of microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Potential
Further research has identified compounds such as (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), showcasing significant biochemical potency and pharmaceutical properties for clinical development. These compounds arrest cells in mitosis, leading to cellular death, highlighting their potential as anticancer agents (Theoclitou et al., 2011).
Anticonvulsant Activity
A novel series of compounds with the 1,3,4-thiadiazole core, such as N-({5-[(6-methyl-1-benzofuran-3-yl)methyl]-1,3,4-thiadiazol-2-yl}carbamothioyl)-2/3/4-substitutedbenzamide, have been designed, synthesized, and evaluated for their anticonvulsant activity. These findings affirm the critical role of the pharmacophore model with four binding sites in anticonvulsant activity, establishing structure–activity relationships among synthesized compounds (Rajak et al., 2010).
Quality Control in Pharmaceutical Development
Quality control techniques for potential anticonvulsants among derivatives of 1,3,4-thiadiazole have been developed. For example, methods of identification, determination of impurities, and quantitative determination of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide have been proposed, which are essential stages in the introduction of new medicinal substances into practice (Sych et al., 2018).
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-4-5-12-16-17-14(19-12)15-13(18)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLTZUOWNYNQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.